Product packaging for Boc-D-dab(dde)-OH(Cat. No.:CAS No. 1263046-41-8)

Boc-D-dab(dde)-OH

Cat. No.: B613709
CAS No.: 1263046-41-8
M. Wt: 382,46 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Dab(Dde)-OH is a chemically modified amino acid building block essential in solid-phase peptide synthesis (SPPS). It features an orthogonally protected side chain, with a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group on the gamma-amino group of (R)-2,4-diaminobutyric acid (D-Dab). This dual protection scheme is critical for the synthesis of complex peptides, as it allows for the selective deprotection of the Dde group under mild basic conditions (e.g., 2% hydrazine) without affecting the Boc group or other base-labile protections. This enables precise, sequential incorporation of multiple building blocks or labels at specific sites within a peptide sequence. The compound is particularly valuable in medicinal chemistry and pharmaceutical research for the development of novel peptide-based therapeutics. Its application is demonstrated in the synthesis of sophisticated peptide structures, such as analogues of degarelix, a potent gonadotropin-releasing hormone (GnRH) antagonist used in prostate cancer treatment, where precise side-chain engineering is required to probe receptor interactions and optimize pharmacokinetic properties . The molecular formula of this compound is C19H30N2O6, and it has a molecular weight of 382.5 g/mol . This product is intended for Research and Development use only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30N2O6 B613709 Boc-D-dab(dde)-OH CAS No. 1263046-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFOGFBBBAQNFL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc D Dab Dde Oh

Stereoselective Synthesis of D-2,4-Diaminobutyric Acid Precursors

The synthesis of the D-2,4-diaminobutyric acid (D-Dab) backbone with the correct stereochemistry is a pivotal step. nih.govnih.gov D-Dab is a non-proteinogenic amino acid, and its enantiomerically pure form is essential for the biological activity of the final peptide. nih.govnih.gov

Key Reaction Steps and Reagents for D-Dab Backbone Formation

Several synthetic routes to 2,4-diaminobutyric acid have been developed. One common approach starts from readily available chiral precursors like (R)-asparagine or (R)-methionine. nih.gov Another method involves the use of homoserine as a starting material, where the amino and carboxyl groups are first protected, followed by a Mitsunobu reaction to introduce a phthalimido group. google.com Subsequent deprotection steps yield the desired diaminobutyric acid. google.com

A versatile method for producing 2,4-diaminobutyric acid involves the catalytic hydrogenation of ethyl pyrazoline-3-carboxylate, which is prepared from ethyl acrylate (B77674) and diazomethane. vulcanchem.com Acid hydrolysis of the resulting product isolates 2,4-diaminobutyric acid dihydrochloride (B599025) in high yield. vulcanchem.com

Diastereoselective Control and Enantiopurification Techniques

Achieving high stereoselectivity is paramount in the synthesis of D-Dab precursors. nih.govresearchgate.net Asymmetric synthesis strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. acs.orguwindsor.ca For instance, asymmetric dihydroxylation can be a key step in establishing the desired stereocenters. researchgate.net

In cases where a racemic or diastereomeric mixture is formed, enantiopurification or diastereomeric separation becomes necessary. Crystallization-induced dynamic resolution is one technique that can be employed to resolve racemic mixtures. nih.gov This process involves the crystallization of one enantiomer from a solution where the other enantiomer is continuously racemized, thereby converting the entire mixture to the desired enantiomer over time.

Installation of the Nα-tert-Butoxycarbonyl (Boc) Protecting Group

Once the D-Dab precursor is obtained, the next step is the selective protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. organic-chemistry.orgfishersci.co.uk The Boc group is widely used in peptide synthesis due to its stability under a variety of conditions and its facile removal with acid. masterorganicchemistry.comiris-biotech.de

Reaction Conditions and Reagent Selection

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukwordpress.com The reaction is typically carried out in the presence of a base in a suitable solvent. fishersci.co.uk Common bases include sodium hydroxide, sodium bicarbonate, triethylamine (B128534), and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The choice of solvent can vary, with water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dioxane, and methanol (B129727) being frequently used. fishersci.co.ukwordpress.com The reaction is generally performed at room temperature or with moderate heating. fishersci.co.uk

Another reagent that can be used for Boc protection is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). peptide.comsigmaaldrich.com This reagent reacts rapidly with amino acids at room temperature in aqueous dioxane with triethylamine to give excellent yields of the N-Boc protected amino acid. peptide.com

ReagentBaseSolventTemperature
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide, Sodium bicarbonate, Triethylamine, DMAPWater, THF, Acetonitrile, Dioxane, MethanolRoom temperature to 40°C
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)TriethylamineAqueous dioxaneRoom temperature

Optimization for Yield and Purity

To optimize the yield and purity of the Boc-protected product, several factors can be adjusted. The stoichiometry of the reagents, particularly the amount of Boc₂O and base, can be fine-tuned. fishersci.co.uk Reaction time and temperature are also critical parameters that can be varied to maximize conversion and minimize side reactions. acs.org For instance, using an excess of Boc₂O can drive the reaction to completion, but may require a subsequent purification step to remove the unreacted reagent. wordpress.com The choice of solvent can also influence the reaction rate and selectivity. researchgate.net In some cases, a biphasic system of chloroform (B151607) and water with sodium bicarbonate as the base has been used effectively. fishersci.co.uk

Analytical Characterization of Boc-D-Dab(Dde)-OH in Synthetic Procedures

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in peptide synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity of this compound. google.com Reversed-phase HPLC (RP-HPLC) is most commonly used for this purpose.

A typical RP-HPLC method involves a C18 stationary phase column. researchgate.net A gradient elution system is employed, commonly using a mixture of two mobile phases: an aqueous phase (A) and an organic phase (B). The aqueous phase is often water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), which helps to sharpen peaks and improve resolution. The organic phase is typically acetonitrile (ACN), also containing a small amount of TFA. The gradient runs from a lower to a higher concentration of the organic phase over a set period, allowing for the separation of the main product from any impurities, such as starting materials or by-products from the synthesis. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, usually by UV absorbance at a specific wavelength (e.g., 214 or 220 nm).

Table 2: General HPLC Parameters for Purity Assessment

Parameter Typical Condition
Technique Reversed-Phase HPLC (RP-HPLC)
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate ~1.0 mL/min
Detection UV Absorbance (214 nm or 220 nm)

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

Spectroscopic Identity Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are used to confirm the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for each part of the molecule. researchgate.netacs.org

Boc Group: A singlet integrating to 9 protons around 1.4 ppm.

Dde Group: Singlets for the two methyl groups on the cyclohexanedione ring (around 1.0-1.1 ppm), singlets for the methylene (B1212753) protons of the ring (around 2.3-2.5 ppm), and a singlet for the acetyl methyl group (around 2.6 ppm). chemicalbook.com

Dab Backbone: A set of multiplets for the α-CH, β-CH₂, and γ-CH₂ protons, with chemical shifts and coupling patterns characteristic of the amino acid structure. chemicalbook.com An amide proton signal would also be visible.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. google.com Electrospray ionization (ESI) is a common technique for this type of molecule. The expected molecular weight for this compound (C₁₉H₃₀N₂O₆) is 382.46 g/mol . iris-biotech.de The mass spectrum would typically show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 383.5.

Table 3: Expected Spectroscopic Data for this compound

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ) Signals for Boc (~1.4 ppm), Dde (~1.0, 2.4, 2.6 ppm), and Dab backbone protons. chemicalbook.comchemicalbook.com
¹³C NMR Chemical Shifts (δ) Resonances corresponding to the carbonyls, quaternary carbons, and aliphatic carbons of the Boc, Dde, and Dab moieties.
Mass Spec. Molecular Formula C₁₉H₃₀N₂O₆
Mass Spec. Molecular Weight 382.46 g/mol iris-biotech.de

| Mass Spec. | ESI-MS [M+H]⁺ | m/z ≈ 383.5 google.com |

Chiral Purity Determination (e.g., Optical Rotation)

Ensuring the chiral integrity of the D-enantiomer is critical, as any racemization during synthesis would compromise its use in stereospecific peptide applications.

Optical rotation is a traditional and rapid method for assessing chiral purity. skpharmteco.com A solution of the purified compound is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured. The specific rotation, [α], is a characteristic property of a chiral compound under defined conditions (concentration, solvent, temperature, and wavelength of light). The measured value for the synthesized this compound is compared to the literature value for the pure D-enantiomer. A significantly lower value would indicate the presence of the L-enantiomer (racemization). The enantiomeric excess (e.e.) can be estimated from the ratio of the measured optical rotation to the optical rotation of the pure enantiomer. libretexts.org

For a more precise quantification of chiral purity, chiral HPLC is often employed. skpharmteco.com This technique uses a chiral stationary phase (CSP) that can interact differently with the D- and L-enantiomers, allowing for their separation into two distinct peaks. The ratio of the peak areas gives a direct and accurate measure of the enantiomeric excess.

Advanced Protecting Group Chemistry and Reactivity Profile

Nα-Boc Deprotection: Mechanisms and Methodological Considerations

The Boc group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). Its removal is typically achieved under acidic conditions. genscript.comamericanpeptidesociety.org

The standard method for the removal of the Boc group is through acidolysis, most commonly employing trifluoroacetic acid (TFA). jk-sci.comhighfine.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the carbon-oxygen bond, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com The resulting amine is protonated by the excess acid, forming a TFA salt. commonorganicchemistry.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com

Table 1: Common Reagents for Boc Deprotection

Reagent Conditions Notes
Trifluoroacetic Acid (TFA) Typically used in a mixture with a solvent like dichloromethane (DCM). jk-sci.com Efficient and widely used, but requires careful handling due to its corrosive nature. americanpeptidesociety.org
Hydrochloric Acid (HCl) Used in organic solvents such as dioxane. genscript.com Provides strong acidic conditions for deprotection. genscript.com

A significant consideration during TFA-mediated Boc deprotection is the generation of the highly reactive tert-butyl carbocation. total-synthesis.compeptide.com This electrophilic species can react with nucleophilic side chains of certain amino acids, leading to undesirable byproducts. peptide.comnih.gov To mitigate these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that trap the carbocations. acs.org

Commonly used scavengers include water, triisopropylsilane (B1312306) (TIPS), and various thiol-containing compounds like dithioethane (DTE). peptide.comacs.orgwikipedia.org For instance, adding 0.5% DTE to the cleavage solution effectively scavenges the tert-butyl cations. peptide.com Anisole and thioanisole (B89551) are also effective scavengers, acting as π-nucleophiles that intercept the tert-butyl cation. researchgate.net

The side chains of several amino acids are particularly susceptible to modification by the tert-butyl cation generated during Boc deprotection.

Tryptophan: The indole (B1671886) ring of tryptophan is highly nucleophilic and can be alkylated by the tert-butyl cation. nih.gov

Cysteine: The thiol group of cysteine is also a target for alkylation, leading to the formation of S-tert-butylated cysteine residues. acs.orgresearchgate.net

Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion, which can lead to the formation of homoserine lactone, especially in C-terminal methionine residues. peptide.compeptide.com

The use of scavengers is the primary strategy to prevent these side reactions. nih.govacs.org The choice of scavenger can be tailored to the specific peptide sequence. For example, in peptides containing cysteine, thiol-based scavengers are often employed. acs.orgresearchgate.net

Table 2: Susceptible Amino Acids and Protective Scavengers

Amino Acid Susceptible Functional Group Potential Side Reaction Common Scavengers
Tryptophan Indole ring Alkylation nih.gov Triisopropylsilane (TIPS), Water wikipedia.org
Cysteine Thiol group S-tert-butylation acs.org Dithioethane (DTE), Thioanisole peptide.comresearchgate.net

Following TFA-mediated deprotection, the newly formed N-terminal amine exists as a TFA salt. peptide.com To proceed with the next coupling step in peptide synthesis, this salt must be neutralized to the free amine. peptide.comnih.gov This is typically achieved by treating the peptide-resin with a hindered, non-nucleophilic base. nih.gov

Diisopropylethylamine (DIPEA) is a commonly used base for this neutralization step. nih.govrsc.org The peptide-resin is washed with a solution of DIPEA in a suitable solvent like DMF or DCM. nih.govrsc.org In situ neutralization protocols have also been developed, where the neutralization is carried out in the same step as the subsequent amino acid coupling. peptide.compeptide.com This can help to minimize side reactions like diketopiperazine formation. peptide.com

Prevention of Undesired Side Reactions with Peptide Constituents (e.g., Tryptophan, Cysteine, Methionine)

Nγ-Dde Deprotection: Mechanisms and Methodological Refinements

The Dde group is an orthogonal protecting group, stable to the acidic conditions used for Boc deprotection. sigmaaldrich.com Its removal is achieved under specific nucleophilic conditions.

The most common method for the cleavage of the Dde group is treatment with a solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.compeptide.com A 2% solution of hydrazine in DMF is typically used. sigmaaldrich.comresearchgate.net The mechanism involves the nucleophilic attack of hydrazine on the Dde group, leading to its cleavage and the formation of a stable indazole derivative, which is chromophoric and allows for spectrophotometric monitoring of the reaction. sigmaaldrich.com

It is important to note that hydrazine can also remove the Fmoc protecting group. peptide.compeptide.com Therefore, when using a Dde/Fmoc strategy, the N-terminus of the peptide should be protected with a Boc group prior to Dde deprotection if selective side-chain deprotection is desired. peptide.compeptide.com While effective, hydrazine treatment can sometimes be sluggish, and alternative reagents like hydroxylamine (B1172632) have been explored to achieve milder and more orthogonal deprotection conditions. acs.orgsoton.ac.uk

Table 3: Reagents for Dde Deprotection

Reagent Typical Conditions Notes
Hydrazine 2% in DMF sigmaaldrich.compeptide.com Standard method, but can also cleave Fmoc groups. peptide.com The reaction product is a chromophoric indazole. sigmaaldrich.com
Spectrophotometric Monitoring of Deprotection Kinetics

Hydroxylamine/Imidazole-Mediated Cleavage

An alternative method for Dde removal involves the use of a hydroxylamine and imidazole (B134444) cocktail. This approach offers enhanced orthogonality with the Fmoc protection strategy.

The primary advantage of using hydroxylamine hydrochloride and imidazole for Dde cleavage is its complete orthogonality with the Fmoc group. sigmaaldrich.compeptide.comresearchgate.net This reagent system selectively removes the Dde group without affecting the Fmoc-protected N-terminus, thus preserving the integrity of the peptide chain and simplifying the synthetic strategy. peptide.comresearchgate.net This method is particularly beneficial for the synthesis of complex peptides, such as PNA-peptide conjugates and cyclic peptides, where maintaining the Fmoc group is essential for subsequent modifications. researchgate.netfrontiersin.org

The hydroxylamine/imidazole-mediated deprotection is typically carried out using a solution of hydroxylamine hydrochloride and imidazole in a mixture of N-methylpyrrolidone (NMP) and dichloromethane (DCM). researchgate.net A common protocol involves a solution of 1.8 mM hydroxylamine hydrochloride and 1.4 mM imidazole in a 1:5 (v/v) mixture of DCM and NMP, with the reaction proceeding at room temperature for a few hours. researchgate.net Other reported conditions include dissolving hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents) in NMP and allowing the reaction to proceed for 30 to 60 minutes. peptide.compeptide.com The use of sonication can aid in dissolving the reagents in NMP. researchgate.net

Advantages for Enhanced Orthogonality with Fmoc Strategy

Addressing Dde Migration Side Reactions

A notable side reaction associated with the Dde group is its tendency to migrate. This migration can occur from one amino group to another within the peptide sequence, leading to a scrambling of the protecting group's position. sigmaaldrich.comnih.gov This phenomenon has been observed to happen during the piperidine-mediated removal of an Fmoc group from a lysine (B10760008) side chain or an N-terminal diaminopropionic acid (Dpr) residue. sigmaaldrich.comnih.govcapes.gov.br The migration can also be facilitated by a direct nucleophilic attack of a free ε-amino group in DMF, a reaction that is accelerated in the presence of piperidine (B6355638). nih.govcapes.gov.brresearchgate.net

To mitigate this issue, several strategies have been developed. One approach is to use the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, which is less prone to migration. sigmaaldrich.compeptide.com Another strategy involves modifying the Fmoc deprotection conditions, for example, by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a shorter duration. nih.govresearchgate.net Additionally, performing the Dde deprotection with hydroxylamine/imidazole as described above can also help prevent this side reaction. researchgate.net

Mechanistic Understanding of Intramolecular and Intermolecular Transfer

A significant challenge in the application of the Dde protecting group is its propensity for migration. This transfer can occur both intramolecularly, to a free amino group within the same peptide chain, and intermolecularly, between different peptide chains. This phenomenon, often referred to as "scrambling," can lead to the formation of undesired peptide sequences and significantly complicate purification. iris-biotech.de

The mechanism of Dde migration is initiated during the piperidine-mediated deprotection of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS). iris-biotech.de The basic conditions required for Fmoc removal can facilitate the partial cleavage of the Dde group, which can then react with other free amines present in the reaction mixture. This is particularly problematic when synthesizing long peptide sequences or when the Dde-protected residue is in proximity to other lysine or ornithine residues. iris-biotech.de

Synthetic Strategies for Prevention

To mitigate the issue of Dde migration, several strategies have been developed:

Use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc Removal: DBU is a non-nucleophilic base that can remove the Fmoc group much more rapidly than piperidine. peptide.compeptide.com This accelerated deprotection minimizes the exposure of the Dde group to basic conditions, thereby reducing the likelihood of its migration. peptide.compeptide.comiris-biotech.de However, DBU is known to catalyze aspartimide formation, so its use should be avoided in peptides containing aspartic acid residues. peptide.compeptide.com

Introduction of Hindered Dde Analogs like ivDde: The isovaleryl Dde (ivDde) analog was developed to be more sterically hindered and, consequently, more stable than the parent Dde group. peptide.compeptide.com This increased steric bulk significantly reduces the incidence of migration during Fmoc deprotection. iris-biotech.de While ivDde is more robust, its removal can sometimes be sluggish, particularly if it is located near the C-terminus of a peptide or within an aggregated sequence. iris-biotech.de

Orthogonal Deprotection Strategies in Multistep Peptide Syntheses

The true utility of Boc-D-dab(dde)-OH lies in its capacity for orthogonal deprotection, which allows for the sequential removal of protecting groups without affecting others. This enables precise, site-specific modifications of the peptide chain.

Sequential Deprotection Tactics for Site-Specific Modifications

The Boc and Dde groups are fully orthogonal. The Dde group is selectively cleaved using hydrazine (typically 2% in DMF), which does not affect the acid-labile Boc group or other common side-chain protecting groups like tert-butyl (tBu). peptide.comsigmaaldrich.com Conversely, the Boc group is removed with moderate acids like trifluoroacetic acid (TFA), conditions under which the Dde group remains stable. peptide.comsigmaaldrich.com

This orthogonality is exploited for site-specific modifications such as:

Branched Peptides: A linear peptide can be assembled, and the Dde group can be selectively removed to expose the γ-amino group of the Dab residue for the synthesis of a second peptide chain.

Cyclic Peptides: The Dde group can be removed to allow for on-resin cyclization with another part of the peptide chain. researchgate.net

Labeling: After Dde removal, a fluorescent dye, biotin, or another reporter molecule can be attached to the exposed amine. peptide.com

For these strategies to be successful, it is common practice to complete the synthesis of the main peptide backbone and then protect the N-terminal α-amino group with a Boc group before proceeding with Dde removal. peptide.com This prevents the hydrazine from removing a terminal Fmoc group. peptide.com

Compatibility with Other Protecting Group Systems

The Boc/Dde protection scheme is highly compatible with other protecting group strategies, most notably those based on benzyl (B1604629) (Bzl) ethers and esters. The Boc/Bzl strategy is a cornerstone of peptide synthesis, where the Boc group serves as a temporary Nα-protecting group and Bzl-based groups offer more permanent side-chain protection. peptide.com Although both Boc and Bzl groups are acid-labile, their cleavage requires different acid strengths. The Boc group is readily removed with moderate acids like 50% TFA in DCM, while Bzl groups require strong acids like HF or TFMSA for cleavage. peptide.com

The Dde group is stable to the acidic conditions used for both Boc and Bzl group removal, as well as the basic conditions for Fmoc removal. peptide.comsigmaaldrich.com This three-way orthogonality between Boc, Dde, and Bzl-based groups provides a powerful toolkit for the synthesis of highly complex and modified peptides.

Applications of Boc D Dab Dde Oh in Complex Peptide and Peptidomimetic Architectures

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The versatility of Boc-D-Dab(Dde)-OH is most evident in its seamless integration into Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide chemistry. bachem.com This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com The choice of protecting groups is paramount in SPPS to prevent unwanted side reactions. iris-biotech.debeilstein-journals.org The Boc group serves as a temporary protecting group for the α-amine, while the Dde group provides orthogonal protection for the side-chain amine, a crucial feature for complex peptide synthesis. iris-biotech.dersc.org

Standardized Coupling Protocols (e.g., using PyBOP, HBTU, DIC/HOBt)

The incorporation of this compound into a peptide sequence during SPPS relies on the activation of its carboxylic acid group to facilitate amide bond formation. Several standardized coupling reagents are employed for this purpose, each with its own merits. bachem.com

Commonly used coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.compeptide.com These reagents are known for their high coupling efficiency and rapid reaction times. peptide.com For instance, PyBOP can achieve nearly complete coupling within minutes. peptide.com Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide), are also widely used, typically in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to minimize racemization and enhance reaction rates. peptide.comuni-kiel.de The combination of DIC and HOBt is a well-established method for standard coupling reactions. bachem.com

The choice of coupling reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the desired reaction conditions. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered highly efficient reagents, particularly for difficult couplings. peptide.com

Table 1: Common Coupling Reagents for SPPS

Reagent Type Key Features
PyBOP Phosphonium Salt High efficiency, rapid coupling. peptide.com
HBTU Aminium Salt Efficient, minimal racemization when used with HOBt. peptide.com
DIC/HOBt Carbodiimide/Additive Minimizes racemization, standard for many applications. bachem.compeptide.com

| HATU | Aminium Salt | Highly efficient, good for sterically hindered couplings. bachem.com |

Selection of Solid Supports (Resins) and Linker Strategies

The solid support, or resin, is a fundamental component of SPPS, providing an anchor for the growing peptide chain. biosynth.com The choice of resin and the associated linker determines the conditions under which the final peptide can be cleaved. bachem.combiosynth.com For syntheses involving this compound, the resin and linker must be stable to the conditions used for both Boc and Dde group removal.

Resins are typically composed of polymeric beads, such as polystyrene, that are functionalized with a linker. biosynth.com The linker connects the C-terminus of the first amino acid to the resin. biosynth.com Different linkers are designed for compatibility with specific protecting group strategies. biosynth.com

In the context of Boc chemistry, linkers like the PAM (Phenylacetamidomethyl) linker are commonly used. biosynth.com The bond between the peptide and the PAM linker is stable to the trifluoroacetic acid (TFA) used for Boc deprotection but can be cleaved with strong acids like hydrogen fluoride (B91410) (HF) at the end of the synthesis. biosynth.com For peptides where a C-terminal amide is desired, resins like MBHA (4-Methylbenzhydrylamine) are employed. mdpi.com

When the goal is to create a protected peptide fragment, super acid-sensitive resins like SASRIN can be utilized, allowing for cleavage under very mild acidic conditions. biosynth.com 2-Chlorotrityl chloride resin is another popular choice for generating protected peptide fragments because it allows for cleavage under mild acidic conditions that leave most side-chain protecting groups intact. uci.edusigmaaldrich.com

Table 2: Representative Resins and Linkers for SPPS

Resin Type Linker Type Final Cleavage Product Key Characteristics
Merrifield Chloromethyl Carboxylic Acid Standard resin for Boc-SPPS, requires strong acid for cleavage. biosynth.com
Wang p-Alkoxybenzyl alcohol Carboxylic Acid Widely used in Fmoc-SPPS, cleaved with TFA. uci.edupeptide.com
Rink Amide Fmoc-Rink Amide Amide Standard for producing peptide amides in Fmoc-SPPS. uci.edusigmaaldrich.com

| 2-Chlorotrityl | Trityl | Protected Carboxylic Acid | Allows for mild cleavage, preserving side-chain protecting groups. uci.edusigmaaldrich.com |

Automation in SPPS for Incorporating this compound

The repetitive nature of SPPS cycles makes it highly amenable to automation. beilstein-journals.orgbiorxiv.org Automated peptide synthesizers perform the sequential steps of deprotection, washing, coupling, and capping, significantly increasing the efficiency and reproducibility of peptide synthesis. beilstein-journals.orgresearchgate.net The incorporation of specialized amino acids like this compound is readily achievable using automated platforms. researchgate.net

Modern synthesizers can be programmed to handle the specific requirements for incorporating this compound, including the use of appropriate coupling protocols and reaction times. biotage.com The development of bench-stable, pre-activated amino acid building blocks has further streamlined automated synthesis. biorxiv.org While challenges can arise, such as in the synthesis of complex branched structures, software advancements are helping to simplify the programming of these intricate syntheses. biotage.com The ability to perform on-resin modifications, such as the selective deprotection of the Dde group, can also be integrated into automated protocols. researchgate.net

Synthesis of Branched Peptides

The key utility of this compound lies in its application for constructing branched peptides. sigmaaldrich.com The orthogonal Dde protecting group on the side-chain amine allows for the selective deprotection and subsequent elongation of a new peptide chain from this internal position, creating a branch. rsc.org

Design Principles for Multifunctional Peptide Scaffolds

Branched peptides can serve as multifunctional scaffolds, presenting multiple copies of a peptide sequence or different functional motifs on a single molecular framework. researchgate.net This architectural complexity can lead to enhanced biological activity, improved binding affinity through multivalency, and the creation of novel therapeutic and diagnostic agents. nih.gov

The design of these scaffolds involves the strategic placement of branching points within the peptide sequence. Amino acids like lysine (B10760008) or diaminobutyric acid, with their side-chain amino groups, are natural choices for creating these branches. biotage.comiris-biotech.de By using an orthogonally protected building block like this compound, the synthesis can be precisely controlled. The main peptide backbone is assembled first, and then, at the desired stage, the Dde group is selectively removed to expose the γ-amine for the synthesis of the peptide branch. rsc.org This approach allows for the creation of well-defined, multifunctional constructs. researchgate.net

Methodologies for Site-Specific Side-Chain Elongation via the Dde-Deprotected γ-Amine

The selective removal of the Dde group is the critical step that enables site-specific side-chain elongation. The Dde group is stable to the acidic conditions used to remove the Boc group (e.g., TFA) and the basic conditions often used for Fmoc group removal (e.g., piperidine). sigmaaldrich.comsigmaaldrich.com However, it can be selectively cleaved using a dilute solution of hydrazine (B178648) (typically 2%) in a solvent like dimethylformamide (DMF). rsc.orgsigmaaldrich.comsigmaaldrich.com

Once the Dde group is removed, the newly liberated γ-amine on the Dab residue serves as a new N-terminus for the growth of a second peptide chain. rsc.org Standard SPPS coupling protocols, as described earlier (e.g., using HBTU, PyBOP), are then used to sequentially add amino acids to this branching point, extending the side chain. universiteitleiden.nl This process can be repeated if multiple branching points with orthogonal protecting groups are incorporated into the design, allowing for the construction of highly complex, dendritic peptide structures. Care must be taken, as the Dde group has been observed to sometimes migrate, though the more sterically hindered ivDde variant can mitigate this issue. sigmaaldrich.comiris-biotech.desigmaaldrich.com

Strategies for Introducing Multiple Branched Structures

The synthesis of peptides with multiple branches, such as dendritic or multi-antigenic peptides (MAPs), relies heavily on the use of amino acids with orthogonally protected side chains. rsc.orgqyaobio.com this compound is particularly well-suited for this purpose. The Dde group is stable to the conditions required for Boc removal (acidic) and Fmoc removal (basic), which are standard procedures in solid-phase peptide synthesis (SPPS). biosynth.com This orthogonality is the cornerstone of strategies for creating multiple branched structures.

A typical strategy involves the following steps:

Incorporation into the Peptide Chain: this compound is incorporated at a specific site in the growing peptide chain during SPPS.

Selective Dde Deprotection: Once the desired linear sequence is assembled, the Dde group on the Dab residue is selectively removed using a mild solution of hydrazine (typically 2% in DMF). sigmaaldrich.com This leaves the Boc-protected N-terminus and other acid-labile side-chain protecting groups intact.

Branch Elongation: The newly exposed γ-amine serves as a new point for peptide chain elongation. A second peptide sequence can be built upon this branching point, using standard Fmoc or Boc chemistry.

Iterative Branching: This process can be repeated. By incorporating multiple this compound residues into the primary peptide chain, a multi-layered, dendritic structure can be constructed.

This approach allows for precise control over the composition and structure of each branch, leading to the creation of highly complex and well-defined macromolecules. rsc.org

Synthesis of Cyclic Peptides and Peptidomimetics

Cyclic peptides often exhibit enhanced metabolic stability, improved binding affinity, and better conformational definition compared to their linear counterparts. ucd.iearxiv.orgbachem.com this compound is a valuable tool in the synthesis of cyclic peptides, particularly for side-chain-to-side-chain or head-to-side-chain cyclization.

Macrocyclization Strategies Utilizing the γ-Amine Linkage

The γ-amino group of the Dab residue provides a convenient handle for macrocyclization. After assembly of the linear peptide precursor, the Dde protecting group is selectively removed to expose the γ-amine. researchgate.net This amine can then form a lactam bridge with a carboxylic acid group elsewhere in the peptide. This could be the C-terminal carboxyl group (head-to-side-chain cyclization) or the side chain of an acidic amino acid like aspartic acid or glutamic acid (side-chain-to-side-chain cyclization). mdpi.com

The use of this compound allows for the formation of a macrocycle with a specific ring size and orientation, which can be crucial for biological activity. nih.gov The D-configuration of the amino acid can also introduce a specific turn in the peptide backbone, further constraining its conformation.

On-Resin vs. Solution-Phase Cyclization Methodologies

The cyclization of peptides can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase). universiteitleiden.nlacs.org

On-Resin Cyclization:

Advantages: This method benefits from a "pseudo-dilution" effect, where the individual peptide chains are isolated from each other on the resin beads. universiteitleiden.nl This minimizes intermolecular side reactions, such as dimerization or oligomerization, leading to higher yields of the desired cyclic monomer. The procedure is also often faster and requires less purification. researchgate.net

Procedure with this compound: The linear peptide is synthesized on the resin. The Dde group is removed, and the exposed γ-amine is then coupled with an activated carboxylic acid on the same peptide. The cyclic peptide is then cleaved from the resin and deprotected.

Solution-Phase Cyclization:

Advantages: This approach can be necessary for certain complex peptides or when the on-resin cyclization is inefficient. It allows for a greater variety of cyclization conditions and can sometimes lead to better folding of the cyclic product.

Procedure with this compound: The fully protected linear peptide is first cleaved from the resin. The Dde group is then selectively removed in solution, and a coupling agent is added to facilitate the intramolecular cyclization. This method requires high dilution conditions to favor the intramolecular reaction over intermolecular reactions. bachem.com

The choice between on-resin and solution-phase cyclization depends on the specific peptide sequence, the desired ring size, and the solubility of the linear precursor. acs.org

Design Considerations for Ring Size, Conformational Constraints, and Stability (Synthetic Aspects)

The incorporation of this compound into a cyclic peptide has significant implications for its structure and stability.

Ring Size: The position of the Dab residue in the linear precursor dictates the size of the resulting macrocycle. Different ring sizes can dramatically affect the peptide's conformation and its ability to bind to a biological target. The use of diaminobutyric acid, as opposed to longer-chain amino acids like ornithine or lysine, allows for the formation of smaller, more constrained cyclic structures. researchgate.net

Conformational Constraints: The D-configuration of the Dab residue can induce a β-turn, a key secondary structure element in many biologically active peptides. sci-hub.se This pre-organization of the peptide backbone can reduce the entropic penalty of binding to a receptor, leading to higher affinity. researchgate.net The lactam bridge formed by the γ-amine further restricts the conformational freedom of the peptide, leading to a more rigid and well-defined three-dimensional structure. ucd.ie

Stability: Cyclization generally increases the metabolic stability of peptides by protecting them from degradation by exopeptidases. The introduction of non-proteinogenic amino acids like D-Dab can also enhance resistance to proteolysis by endopeptidases. ucd.ie

Preparation of Peptide Conjugates and Hybrids

The ability to selectively modify a peptide at a specific site is crucial for the development of peptide-drug conjugates, imaging agents, and other advanced biomaterials.

This compound as a Versatile Handle for Bioconjugation (e.g., PEGylation, Lipidation, Fluorescent Labeling)

The γ-amino group of the Dab residue, unmasked by the selective removal of the Dde group, serves as a versatile and specific point of attachment for a wide range of molecules. issuu.com This "handle" can be used for various bioconjugation strategies:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of a peptide, increasing its solubility, circulation half-life, and reducing its immunogenicity. beilstein-journals.orglifetein.com

Lipidation: The conjugation of fatty acids or other lipid moieties can enhance the peptide's ability to cross cell membranes or associate with lipid bilayers, which can be advantageous for targeting intracellular proteins or for developing peptide-based drug delivery systems. beilstein-journals.org

Fluorescent Labeling: A fluorescent dye can be attached to the γ-amine to create a probe for imaging studies, allowing for the visualization of the peptide's localization and interactions in biological systems. issuu.com

The orthogonal nature of the Dde protecting group ensures that these modifications can be introduced at a specific location without interfering with other functional groups in the peptide. rsc.org This precise control is essential for creating well-defined and functional peptide conjugates.

Table of Research Findings

ApplicationKey Feature of this compoundCommon MethodologiesOutcome
Multiple Branched Peptides Orthogonal Dde protecting group allows for selective deprotection and branching.Solid-Phase Peptide Synthesis (SPPS) with iterative deprotection and elongation.Creation of well-defined dendritic or multi-antigenic peptides.
Macrocyclization γ-amine provides a handle for lactam bridge formation. D-configuration can induce turns.On-resin or solution-phase cyclization via the γ-amine.Synthesis of conformationally constrained and metabolically stable cyclic peptides.
Bioconjugation Selective deprotection of the γ-amine provides a specific site for modification.Attachment of PEG, lipids, or fluorescent dyes to the exposed γ-amine.Preparation of peptide conjugates with improved pharmacokinetic properties or for imaging applications.

Synthesis of Peptide Nucleic Acid (PNA)-Peptide Conjugates

The creation of conjugates linking Peptide Nucleic Acids (PNAs) with peptides produces chimeric molecules with novel biological activities, combining the DNA/RNA recognition properties of PNAs with the diverse functions of peptides, such as cell penetration or receptor binding. researchgate.net The synthesis of these complex PNA-peptide conjugates is a sophisticated process, often accomplished through a stepwise assembly on a solid support. nih.govmdpi.com In this context, this compound serves as a critical tool for introducing a PNA chain at a specific, predetermined internal site within a peptide sequence.

The utility of this compound lies in its orthogonal protection scheme. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain (gamma) amino group is protected by the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. researchgate.netiris-biotech.de This orthogonality is paramount, allowing for the selective deprotection of one amino group without affecting the other or the various protecting groups on other amino acids in the sequence.

A typical synthetic strategy for an internally-linked PNA-peptide conjugate using this building block is as follows:

The peptide backbone is synthesized on a solid-phase resin, commonly using Fmoc-based chemistry.

At the desired branching point, this compound is incorporated into the growing peptide chain. The N-terminus of the peptide is then typically protected with a Boc group to ensure stability during the subsequent Dde removal.

Upon completion of the peptide sequence, the resin-bound peptide is treated with a dilute solution of hydrazine in a solvent like dimethylformamide (DMF). This treatment selectively cleaves the Dde group from the Dab side-chain, exposing the gamma-amino group while leaving the Nα-Boc group, other side-chain protecting groups (like tBu, Trt, Pbf), and the resin linkage intact.

The newly liberated side-chain amine serves as an anchor point for the stepwise, solid-phase synthesis of the PNA oligomer using appropriate PNA monomers. gyrosproteintechnologies.com

Finally, all remaining protecting groups are removed, and the conjugate is cleaved from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA), to yield the final PNA-peptide conjugate.

This method allows for precise control over the conjugate's architecture, enabling the PNA to be tethered as a side chain, which can be crucial for its biological function and interaction with target nucleic acids.

Table 1: Orthogonal Protecting Groups in PNA-Peptide Conjugate Synthesis

Protecting Group Chemical Name Typically Protects Cleavage Conditions Orthogonal To
Boc tert-Butyloxycarbonyl α-Amino group Mild to strong acid (e.g., TFA) Fmoc, Dde, Alloc
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Side-chain amino group (e.g., Lys, Dab) 2-10% Hydrazine in DMF Boc, Fmoc, Trt, tBu

| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amino group | Base (e.g., 20% Piperidine (B6355638) in DMF) | Boc, Dde, Trt, tBu |

Influence of D-Stereochemistry in Peptide Assembly and Structure (Synthetic Aspects)

The incorporation of non-native D-amino acids, such as the D-diaminobutyric acid core of this compound, into a peptide sequence is a powerful strategy in medicinal chemistry and peptide design. jpt.comformulationbio.com Beyond providing a branching point, the D-configuration of the α-carbon has profound consequences on the peptide's structural and stability characteristics, which are critical considerations during the synthesis and for the final application of the molecule. researchgate.net

Impact on Enzymatic Stability and Conformational Control (within synthesis context)

Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance of the resulting peptide to enzymatic degradation. lifetein.commdpi.com Natural proteases and peptidases, the enzymes responsible for breaking down proteins and peptides in biological systems, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. lifetein.comnih.govnih.gov

When a D-amino acid is present in a peptide sequence, it acts as a "proteolytic block". The enzyme's active site cannot properly accommodate the D-enantiomer's stereochemistry, which hinders or completely prevents enzymatic cleavage at or near that site. nih.govlifetein.com.cn This resistance to proteolysis dramatically increases the peptide's half-life in biological fluids like human serum. lifetein.comlifetein.com.cnbiopharmaspec.com This enhanced stability is a critical attribute for therapeutic peptides, ensuring they remain intact and active for longer periods in vivo. For example, studies have shown that adding D-amino acids to the termini of peptides can make them almost completely resistant to degradation in serum. lifetein.com.cn

Table 2: Research Findings on D-Amino Acid-Mediated Enzymatic Stability

Peptide Studied Modification Observation Reference
MUC2 Epitope Peptides D-amino acids added to termini Increased half-life in plasma and resistance to proteolytic degradation. biopharmaspec.com
Enkephalin Analogues D-Ala substituted for L-Ala at position 2 Potent, long-lasting analgesic effect due to inhibition of proteolysis. biopharmaspec.com
General Peptides C-terminal conjugation of D-amino acids Enhanced biostability compared to all-L-peptides, which were degraded within hours. nih.gov

Conformational Control

The stereochemistry of each amino acid residue directly influences a peptide's secondary structure by defining the sterically allowed dihedral angles (Φ and Ψ) of the peptide backbone. researchgate.net The introduction of a D-amino acid can be used as a synthetic tool to deliberately control the peptide's conformation. nih.gov

D-amino acids preferentially adopt conformations in the right-hand side of a Ramachandran plot, which corresponds to the left-handed helical region for L-amino acids. This unique preference can be exploited to induce specific structural motifs. For instance, incorporating a D-amino acid is a well-established method for promoting the formation of stable β-turns, particularly type I' and type II' turns, which are crucial for receptor binding and peptide cyclization. researchgate.netnih.gov The presence of a single D-amino acid can be sufficient to nucleate the formation of a β-hairpin structure in a peptide that would otherwise be unstructured. nih.gov

Comparative Analysis and Future Perspectives

Comparison with Other Orthogonally Protected 2,4-Diaminobutyric Acid Derivatives

The utility of a protected amino acid is largely defined by the orthogonality of its protecting groups, which allows for their selective removal without affecting other protected functionalities within the peptide chain. wikipedia.orgnih.gov This is particularly crucial for the synthesis of branched, cyclic, or otherwise modified peptides. The D-enantiomer of 2,4-diaminobutyric acid (Dab) provides a valuable scaffold for such modifications, and various orthogonally protected derivatives have been developed to facilitate this.

A comparative analysis of several commercially available, orthogonally protected Dab derivatives highlights the specific advantages of each in different synthetic contexts.

Compoundα-Amino Protectionγ-Amino ProtectionKey FeaturesPrimary Applications
Fmoc-Dab(Boc)-OH FmocBocThe Boc group is acid-labile, allowing for selective deprotection with acids like trifluoroacetic acid (TFA). iris-biotech.deGeneral peptide synthesis, synthesis of polymyxin (B74138) analogs.
Fmoc-Dab(Dde)-OH FmocDdeThe Dde group is removed by hydrazinolysis, providing orthogonality to the base-labile Fmoc group and acid-labile side-chain protecting groups. peptide.comresearchgate.netcarbolution.deadvancedchemtech.comSynthesis of branched and cyclic peptides.
Fmoc-Dab(ivDde)-OH FmocivDdeThe ivDde group is a more sterically hindered version of Dde, offering greater stability to piperidine (B6355638) used for Fmoc removal and reduced risk of migration. sigmaaldrich.comiris-biotech.deglpbio.comSynthesis of long or complex peptides where Dde stability is a concern. iris-biotech.deglpbio.com
Fmoc-Dab(Alloc)-OH FmocAllocThe Alloc group is removed by palladium-catalyzed reactions, offering a distinct and highly orthogonal deprotection strategy. iris-biotech.deiris-biotech.demedchemexpress.comSynthesis requiring multiple, distinct orthogonal protection schemes.

This table provides a comparative overview of different orthogonally protected Dab derivatives.

Boc-D-dab(Dde)-OH presents a unique combination of protecting groups. The Boc group on the α-amino position aligns it with the Boc/Bzl strategy of SPPS, which utilizes acidic conditions for temporary protecting group removal. americanpeptidesociety.orgbeilstein-journals.org The Dde group on the γ-amino side chain, however, remains stable under these acidic conditions and requires hydrazine (B178648) for its removal. peptide.com

Advantages:

Orthogonality in Boc-SPPS: this compound is fully compatible with the Boc/Bzl peptide synthesis strategy. The Dde group provides an orthogonal handle for side-chain modification in a context where most other side-chain protecting groups are removed by strong acid (HF). peptide.com

Site-Specific Modification: It allows for the selective deprotection and subsequent modification of the γ-amino group on the solid support after the main peptide chain has been assembled using Boc-SPPS.

Limitations:

Dde Group Instability: The Dde group can exhibit some instability and a tendency to migrate, particularly during prolonged synthesis or in the presence of free amino groups. iris-biotech.decsic.es While less of a concern in the generally shorter syntheses where Boc-SPPS is employed compared to long Fmoc-SPPS, it remains a potential issue.

Hydrazine Deprotection: The use of hydrazine for Dde removal requires careful consideration, as it is a harsh reagent that can have side reactions if not used correctly. peptide.com

Analysis of Fmoc-Dab(Boc)-OH, Fmoc-Dab(Dde)-OH, Fmoc-Dab(ivDde)-OH, and Fmoc-Dab(Alloc)-OH

Emerging Trends in Protecting Group Chemistry for Diamino Acids

The demand for more sophisticated peptide architectures continues to drive innovation in protecting group chemistry.

Recent research has focused on developing new protecting groups that address the limitations of existing ones. Key areas of development include:

Enhanced Orthogonality: The development of protecting groups that are removable under increasingly specific and mild conditions is a major goal. This allows for the synthesis of molecules with multiple points of modification. researchgate.netnih.govjocpr.com Examples include novel photolabile groups and enzyme-cleavable groups.

Improved Lability: Fine-tuning the lability of protecting groups allows for their removal under conditions that are less likely to damage the peptide. For instance, derivatives of the Dde group, like the ivDde group, were developed to have increased stability to piperidine. iris-biotech.de

Increased Polarity: Traditional protecting groups are often hydrophobic, which can lead to solubility problems for the protected peptide. The development of more polar protecting groups, such as the N,N-dimethylaminoxy carbonyl (Dmaoc) group, can improve the solubility of peptide intermediates and facilitate synthesis. frontiersin.org

Impact of Technological Advancements in Automated Peptide Synthesis

The automation of peptide synthesis has revolutionized the field, enabling the rapid and efficient production of peptides.

Automated peptide synthesizers, particularly those compatible with Boc-SPPS, can leverage the unique properties of this compound for the creation of complex peptide libraries. beilstein-journals.orgiris-biotech.de The automated platform allows for the systematic incorporation of this building block into a multitude of peptide sequences. Following the automated synthesis of the peptide backbone, the Dde group can be selectively removed, and a diverse range of modifications can be introduced at the γ-amino position of the Dab residue. This semi-automated approach facilitates the high-throughput synthesis of peptide libraries with site-specific modifications, which are invaluable for drug discovery and structure-activity relationship studies.

Future Research Directions in Synthetic Methodology for this compound

The evolution of synthetic chemistry continually seeks to enhance efficiency, expand molecular complexity, and improve environmental sustainability. For a specialized building block like this compound, future research trajectories are aimed at refining its synthesis and expanding its utility in cutting-edge scientific fields.

The distinct orthogonal nature of the Boc and Dde protecting groups makes this compound an invaluable tool for constructing molecules with intricate designs, such as branched and cyclic peptides. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Dde group is cleaved under mild basic conditions using hydrazine. peptide.com This differential reactivity allows for selective deprotection and modification of the γ-amine group while the peptide backbone remains protected and anchored to a solid support, a cornerstone of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. csic.es

Future applications are poised to extend beyond traditional peptide synthesis into materials science and the creation of sophisticated molecular constructs. chemimpex.com Research is exploring its use in developing novel biomaterials, such as peptide-based polymers and hydrogels with specific functional properties. chemimpex.comcsic.es The ability to introduce a specific functional group at the γ-position of the diaminobutyric acid residue enables the covalent linkage of peptides to polymer backbones, surfaces, or nanoparticles. This facilitates the design of materials for drug delivery systems, tissue engineering scaffolds, and diagnostic biosensors. mdpi.com

The synthesis of complex branched peptides, or dendrimers, is a significant area of future research. mdpi.com By using this compound, a branching point can be introduced into a peptide sequence. After assembling the main peptide chain, the Dde group can be selectively removed to allow for the synthesis of a second peptide chain from the side-chain amine, leading to a branched structure. mdpi.com This methodology is crucial for developing multivalent molecules that can exhibit enhanced binding affinity and biological activity, with applications in vaccine development and as potent antimicrobial agents. mdpi.comorganic-chemistry.org

Furthermore, the compound is instrumental in creating macrocyclic peptides. mdpi.com After linear assembly, the orthogonal removal of the Dde group allows for an intramolecular, side-chain-to-tail or side-chain-to-side-chain cyclization, a strategy employed to enhance the stability and bioactivity of therapeutic peptides. mdpi.comresearchgate.net

Table 1: Potential Applications in Complex Architectures and Materials

Application Area Specific Use of this compound Potential Outcome
Biomaterials Incorporation into peptide-polymer conjugates. chemimpex.com Creation of functional hydrogels for controlled drug release or cell scaffolding.
Drug Delivery Serves as a linker for attaching drugs or targeting moieties to peptides. mdpi.com Development of highly specific antibody-drug conjugates (ADCs) or targeted peptide therapeutics. issuu.com
Vaccine Development Synthesis of branched, multivalent peptide antigens (dendrimers). mdpi.com Enhanced immunogenicity and efficacy of synthetic vaccines.
Antimicrobial Peptides Creation of complex, multimeric antimicrobial structures. mdpi.comorganic-chemistry.org Increased potency and selectivity against multi-drug-resistant pathogens.

| Diagnostic Probes | Site-specific attachment of fluorescent dyes or labels. | Development of sensitive and specific probes for biomedical imaging and diagnostics. |

While solid-phase peptide synthesis is a powerful technique, it traditionally relies on large quantities of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). csic.esrsc.org A major future direction for the synthesis and use of this compound and other protected amino acids is the adoption of green chemistry principles to minimize environmental impact. csic.es

Research efforts are focused on several key areas:

Greener Solvents: The replacement of conventional, hazardous solvents is a primary goal. Studies are exploring more benign alternatives that maintain high reaction efficiency in SPPS. The ideal green solvent should be non-toxic, biodegradable, and derived from renewable resources. csic.es While water is the ultimate green solvent, its use in SPPS presents challenges that are being actively researched. csic.es

Atom Economy and Waste Reduction: Future synthetic routes for this compound will aim for higher atom economy, meaning a greater proportion of the atoms from the starting materials are incorporated into the final product. This involves designing more efficient reaction pathways and minimizing the use of protecting groups and auxiliary reagents that contribute to waste. rsc.org

Catalytic Processes: The development of catalytic methods for both the synthesis of the building block and its subsequent reactions is a key objective. For instance, using recyclable catalysts for the N-tert-butoxycarbonylation step could significantly reduce waste compared to stoichiometric reagents. organic-chemistry.org Similarly, developing catalytic methods for the cleavage of protecting groups under milder, more environmentally friendly conditions is an active area of investigation.

Energy Efficiency: Exploring alternative energy sources, such as mechanochemistry (ball-milling) or microwave-assisted synthesis, can reduce reaction times and energy consumption compared to conventional heating methods. rsc.org Mechanochemical approaches, which involve solvent-free or low-solvent reactions, are particularly promising for reducing the environmental footprint of peptide synthesis. rsc.org

Table 2: Comparison of Conventional vs. Green Chemistry Approaches

Synthesis Step Conventional Method Future Green Approach
Solvent Use N,N-dimethylformamide (DMF), Dichloromethane (DCM). csic.es Benign and recyclable solvents; solvent-free conditions (mechanochemistry). csic.esrsc.org
Protecting Group Removal Stoichiometric use of strong acids (TFA) or bases (hydrazine, piperidine). csic.es Catalytic deprotection; use of enzymes or milder, recyclable reagents.
Reagent Stoichiometry Use of excess reagents to drive reactions to completion, generating significant waste. rsc.org Near-stoichiometric reactions; improved coupling reagents with easily removable byproducts.

| Energy Input | Conventional heating for extended periods. | Microwave irradiation or mechanochemical energy to reduce reaction times and energy use. rsc.org |

The continued development of these greener methodologies will not only make the synthesis and application of this compound more sustainable but also more cost-effective, further expanding its accessibility and utility in both academic research and industrial production.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.